molecular formula C28H27BrF3N3O4S B610329 PTC-510 TFA salt CAS No. 865531-74-4

PTC-510 TFA salt

Cat. No.: B610329
CAS No.: 865531-74-4
M. Wt: 638.5002
InChI Key: ILABVOPQNLBKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PTC-510 TFA salt is a novel, small compound inhibitor recognized for its ability to potently inhibit hypoxia-induced vascular endothelial growth factor (VEGF) expression . Under low oxygen conditions (hypoxia), which are a common feature of the tumor microenvironment, cells activate signaling pathways that lead to the upregulation of VEGF, a critical driver of angiogenesis. By targeting this hypoxia-inducible signaling, this compound provides researchers with a valuable tool to suppress tumor-driven angiogenesis, a process essential for tumor growth and metastasis. This mechanism makes it a compound of significant interest in oncology research for studying cancer biology and potential anti-cancer strategies. Researchers can utilize this compound in in vitro assays to investigate cellular responses to hypoxia and in in vivo models to explore the consequences of blocking pathological angiogenesis. For laboratory use, it is recommended to store the product as a powder at -20°C for long-term stability . This compound is intended for research purposes only and is not approved for human use.

Properties

CAS No.

865531-74-4

Molecular Formula

C28H27BrF3N3O4S

Molecular Weight

638.5002

IUPAC Name

9-Bromo-2-cyclohexyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one trifluoroacetate

InChI

InChI=1S/C26H26BrN3O2S.C2HF3O2/c1-32-18-10-7-15(8-11-18)24-23-20(19-13-16(27)9-12-21(19)28-23)14-22-25(31)29(26(33)30(22)24)17-5-3-2-4-6-17;3-2(4,5)1(6)7/h7-13,17,22,24,28H,2-6,14H2,1H3;(H,6,7)

InChI Key

ILABVOPQNLBKGK-UHFFFAOYSA-N

SMILES

O=C(C1CC2=C(C(C3=CC=C(OC)C=C3)N14)NC5=C2C=C(Br)C=C5)N(C6CCCCC6)C4=S.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PTC-510 TFA salt

Origin of Product

United States

Contextualization of Rna Splicing Modulators in Fundamental Disease Biology Research

Pre-mRNA splicing is executed by the spliceosome, a large and dynamic molecular machine. ptcbio.ieptcbio.com The spliceosome assembles on pre-mRNA and precisely removes introns, joining the flanking exons to produce a mature messenger RNA (mRNA) ready for translation into protein. ptcbio.ieptcbio.com Alternative splicing allows for different combinations of exons from a single gene to be included in the final mRNA, leading to the production of multiple protein isoforms with distinct functions from a single gene. ptcbio.ie It is estimated that approximately 94% of all human genes undergo alternative splicing. ptcbio.ie

Errors in splicing are a significant cause of human disease, with mutations affecting splice sites or regulatory sequences leading to aberrant protein production. ptcbio.ie These errors can result in the loss of essential proteins or the creation of toxic protein variants, contributing to a wide array of genetic disorders and cancers. ptcbio.ie Consequently, the development of molecules that can modulate RNA splicing has become a major focus in disease biology research. These RNA splicing modulators can act in several ways, such as correcting defective splicing to restore normal protein function, or inducing a specific splicing event to eliminate a harmful protein. ptcbio.com The ability to manipulate splicing offers a powerful tool for researchers to dissect the roles of specific protein isoforms in health and disease.

Historical Overview of Small Molecule Modifiers in Pre Messenger Rna Splicing Discovery

The discovery of small molecules that can modify pre-mRNA splicing has its roots in the screening of natural products. Early examples of splicing modulators were compounds that were initially identified for their anti-tumor properties, with their effects on splicing being discovered later. These molecules provided the first proof-of-concept that the complex process of splicing could be targeted by small, drug-like compounds.

Subsequent research efforts have expanded to include high-throughput screening of large chemical libraries to identify novel splicing modifiers. These screens have utilized various reporter systems that can detect changes in splicing patterns, leading to the discovery of diverse chemical scaffolds with splicing-modulatory activity. A significant advancement in this field has been the development of technology platforms specifically designed to identify small molecules that act on post-transcriptional control mechanisms. ptcbio.comptcbio.comfiercebiotech.com One such platform, the GEMS™ (Gene Expression Modulation by Small-molecules) technology, enables the discovery of compounds that can increase or decrease the expression of a specific protein by targeting regulatory mechanisms at the mRNA level. ptcbio.comptcbio.com This technology has been instrumental in identifying compounds that modulate gene expression by interacting with the untranslated regions (UTRs) of mRNA. fiercebiotech.com

More recently, a new generation of splicing modifiers has been rationally designed to target specific components of the splicing machinery or particular pre-mRNA sequences. This has led to the development of highly selective compounds, some of which have progressed into clinical development and have been approved for therapeutic use, validating the approach of targeting RNA splicing for the treatment of disease. ptcbio.com

Significance of Ptc 510 Tfa Salt As a Prototypical Research Compound in Splicing Modulation

Elucidation of Pre-messenger RNA Splicing Pathways Targeted by Small Molecules

Pre-mRNA splicing is the process by which non-coding intervening sequences (introns) are removed from a pre-mRNA transcript, and the remaining coding sequences (exons) are joined together to form a mature messenger RNA (mRNA). This process is carried out by a large and dynamic molecular machine known as the spliceosome. ptcbio.comptcbio-en.se The spliceosome is composed of five small nuclear ribonucleoproteins (snRNPs) – U1, U2, U4, U5, and U6 – and a multitude of associated proteins. ptcbio.com The precise recognition of splice sites at the exon-intron boundaries is crucial for the fidelity of splicing. ptcbio-en.se

Small molecule splicing modifiers, such as those developed by PTC Therapeutics, are designed to interact with this complex machinery to alter splicing outcomes. ptcbio.comptcbio.com These molecules can be engineered to either promote the inclusion of specific exons or force the skipping of others, thereby influencing the final protein product. ptcbio.com

Analysis of Spliceosome Component Interactions and Dynamics

The assembly of the spliceosome is a highly orchestrated process involving a series of RNA-RNA and RNA-protein interactions. The initial step involves the recognition of the 5' splice site by the U1 snRNP and the branch point sequence by the U2 snRNP. ptcbio.comnih.gov The interaction between the U1 snRNP and the pre-mRNA is a particularly extensive and selective event in the splicing pathway. ptcbio.com

Splicing modifiers from PTC Therapeutics' platform are designed to modulate these interactions. ptcbio.com They can act as a form of "molecular glue," strengthening the interaction between the spliceosome and the pre-mRNA at the splice site, thereby enhancing splicing efficiency. ptcbio.com The dynamic nature of the spliceosome, which undergoes significant conformational changes throughout the splicing process, presents multiple opportunities for intervention by small molecules. nih.gov These molecules can influence the recruitment and release of various splicing factors, thereby altering the catalytic activity of the spliceosome. nih.gov

Mechanisms of Exon Inclusion and Exon Skipping Regulation in Response to Splicing Modifiers

The regulation of exon inclusion and skipping is a key aspect of alternative splicing, a process that allows for the production of multiple protein variants from a single gene. ptcbio-en.senih.gov This regulation is governed by a complex interplay of cis-acting sequences on the pre-mRNA (such as exonic and intronic splicing enhancers and silencers) and trans-acting splicing factors that bind to them. youtube.com

Splicing modifiers can tip the balance of these interactions to either promote or inhibit the recognition of a particular exon. For instance, a closely related compound to PTC-510 TFA salt, PTC518, has been shown to induce the inclusion of a "pseudoexon." ptcbio.com This pseudoexon contains a premature termination codon (PTC). ptcbio.com The inclusion of this PTC-containing exon into the mature mRNA transcript triggers a cellular quality control mechanism known as nonsense-mediated decay (NMD). ptcbio.comresearchgate.net The NMD pathway recognizes and degrades mRNAs containing PTCs, thereby preventing the translation of a truncated and potentially harmful protein. researchgate.netnih.gov This mechanism effectively reduces the level of the target protein. ptcbio.com

Specific Molecular Interactions and Binding Profiles of this compound

While detailed studies specifically on this compound are not widely available in the public domain, the extensive research on PTC's splicing platform and its lead compounds provides a strong framework for understanding its likely molecular interactions.

Identification of Direct RNA or Protein Targets within the Splicing Machinery

The primary targets of PTC's splicing modifiers are components of the spliceosome and the pre-mRNA itself. ptcbio.com The platform is designed to identify small molecules that modulate the U1-pre-mRNA interaction. ptcbio.com This suggests that this compound likely binds to a pocket formed at the interface of the U1 snRNP and the target pre-mRNA, thereby stabilizing this interaction. The U1 snRNP is a complex of U1 snRNA and several proteins, any of which could be direct or indirect targets.

It is also plausible that these small molecules interact with other splicing factors that influence the recognition of the 5' splice site. The specificity of the effect on a particular gene's splicing pattern is a key aspect of these modifiers, suggesting a highly selective binding profile.

Conformational Changes Induced by this compound Binding

The binding of a small molecule to a protein or RNA molecule often induces conformational changes. nih.govnih.govmdpi.com In the context of the spliceosome, such changes can have profound effects on its assembly and catalytic activity. While direct evidence of conformational changes induced by this compound is not available, it is hypothesized that its binding to the U1-pre-mRNA complex would stabilize a conformation that is more favorable for the recruitment of downstream spliceosomal components, thus promoting the inclusion of a specific exon. ptcbio.com

This induced conformational change could potentially alter the accessibility of other binding sites for regulatory proteins, further influencing the splicing outcome. The study of such dynamic changes often requires sophisticated biophysical techniques like circular dichroism or NMR spectroscopy to observe the structural shifts in real-time. mdpi.comresearchgate.net

Cellular and Biochemical Manifestations of this compound on RNA Splicing

The ultimate effect of a splicing modifier is observed at the cellular and biochemical level through changes in mRNA and protein expression.

Biochemical assays are critical for demonstrating the direct impact of compounds like this compound on the splicing process. nih.gov These can include in vitro splicing assays using nuclear extracts and radiolabeled pre-mRNA substrates to directly measure the efficiency of intron removal and exon ligation in the presence of the compound.

Cellular assays provide a more physiologically relevant context. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) can be used to measure the relative abundance of different splice isoforms of a target gene in cells treated with the compound. nih.gov For instance, in the case of PTC518, preclinical studies in cells from patients with Huntington's disease demonstrated a dose-dependent reduction in both huntingtin (HTT) mRNA and protein levels. ptcbio.com This provides a clear cellular manifestation of the intended splicing modulation.

The table below summarizes the key molecular and cellular events associated with splicing modifiers from the PTC Therapeutics platform, which are expected to be relevant for this compound.

CategoryEventDescriptionSupporting Evidence
Molecular Target Spliceosome (U1-pre-mRNA interaction)Small molecules act as "molecular glue" to strengthen the interaction between the U1 snRNP and the pre-mRNA. ptcbio.comPTC Therapeutics' platform technology. ptcbio.com
Mechanism of Action Exon InclusionPromotes the inclusion of a pseudoexon containing a premature termination codon (PTC). ptcbio.comDemonstrated for the related compound PTC518. ptcbio.com
Cellular Consequence mRNA DegradationThe inclusion of the PTC triggers nonsense-mediated decay (NMD) of the target mRNA. ptcbio.comresearchgate.netObserved in preclinical models for PTC518. ptcbio.com
Biochemical Outcome Protein ReductionThe degradation of the mRNA leads to a decrease in the levels of the corresponding protein. ptcbio.comQuantified in cellular and animal models for PTC518. ptcbio.com

Quantitative Assessment of Messenger RNA Isoform Alterations

This splicing modulation targets the pre-mRNA from both the normal (wild-type) and mutated HTT alleles, leading to a reduction in both the wild-type and the disease-causing mutant huntingtin proteins. nih.gov Preclinical and early-phase clinical studies have demonstrated a clear, dose-dependent effect of PTC-510 on HTT mRNA levels in human subjects.

Research findings have quantified the extent of this mRNA alteration. In a Phase 1 study involving healthy volunteers, administration of PTC-510 resulted in a dose-dependent decrease in full-length HTT mRNA levels in blood cells. nih.gov The effect was observed with a maximum reduction achieved within 24 hours of a single dose. nih.gov

Table 1: Effect of PTC-510 on HTT Messenger RNA
Study PhasePopulationMeasurementResultSource
Phase 1Healthy VolunteersChange in full-length HTT mRNA from baseline (single 135 mg dose)~50% decrease nih.gov
Phase 1Healthy VolunteersTargeted Reduction Range30-50% biospace.com
Phase 2 (PIVOT-HD)Huntington's Disease Patients (Stage 2)Change in blood mHTT protein from baseline (3 months)21% decrease (5 mg dose) vs. 12% increase (placebo) huntingtonsdiseasenews.com
Phase 2 (PIVOT-HD)Huntington's Disease Patients (Stage 2)Change in blood mHTT protein from baseline (3 months)30% decrease (10 mg dose) vs. 12% increase (placebo) huntingtonsdiseasenews.com

Characterization of Downstream Protein Expression and Function Perturbations

The PTC-510-induced alteration of HTT mRNA splicing directly translates to a reduction in the synthesis of the huntingtin protein. ptcbio.comhuntingtonsdiseasenews.com The PIVOT-HD Phase 2 clinical trial provided extensive data on the dose-dependent lowering of huntingtin protein in the blood of individuals with Huntington's disease. huntingtonsdiseasenews.comptcbio.com After 12 months of treatment, significant reductions in total huntingtin protein were observed. ptcbio.comneurologylive.com

Furthermore, the study assessed the impact on neurofilament light chain (NfL), a key biomarker of neuroaxonal damage. huntingtonsdiseasenews.comneurologylive.com Elevated NfL levels are associated with neuronal injury and are a hallmark of neurodegenerative diseases like Huntington's. The trial showed that treatment with PTC-510 led to a dose-dependent reduction in plasma NfL levels over a 24-month period, suggesting a potential modification of the underlying neurodegenerative process. ptcbio.comneurologylive.com

Table 2: Downstream Effects of PTC-510 on Protein Levels
StudyMeasurementDose LevelResult at 12 MonthsResult at 24 MonthsSource
PIVOT-HDBlood Huntingtin (HTT) Protein Reduction5 mg23% reductionData not specified huntingtonsdiseasenews.comptcbio.com
10 mg36-39% reductionData not specified huntingtonsdiseasenews.comptcbio.comneurologylive.com
PIVOT-HDPlasma Neurofilament Light (NfL) Protein Reduction5 mgData not specified-8.9% neurologylive.com
10 mgData not specified-14.0% neurologylive.com

These findings demonstrate that the specific modulation of HTT pre-mRNA splicing by PTC-510 leads to quantifiable reductions in both the target protein and a key downstream biomarker of neuronal damage. huntingtonsdiseasenews.comneurologylive.com

In Vitro Cellular Models for Investigating this compound Activity

In vitro cellular models are fundamental in early-stage drug discovery, providing a controlled environment to assess a compound's biological activity and mechanism of action at the cellular and molecular level.

Application of Disease-Relevant Patient-Derived Cell Lines for Splicing Correction

The use of patient-derived cell lines is a powerful approach to study diseases with a genetic basis, such as those caused by splicing defects. For disorders like Spinal Muscular Atrophy (SMA), which arises from a deficiency of the Survival Motor Neuron (SMN) protein, cell lines from patients are invaluable. These cells, including fibroblasts and induced pluripotent stem cells (iPSCs) differentiated into motor neurons, harbor the genetic mutations that lead to incorrect splicing of the SMN2 gene. biopharminternational.com

Therapeutic strategies often aim to correct this splicing defect to produce more functional SMN protein. While specific studies on this compound in this context are not publicly available, the general methodology involves treating these patient-derived cells with the compound and measuring the correction of the splicing defect. This is typically quantified by assessing the ratio of the full-length SMN2 mRNA transcript to the truncated, non-functional version. biopharminternational.com The ultimate goal is to demonstrate an increase in the production of the full-length SMN protein. biopharminternational.com This approach has been successfully used in the preclinical assessment of other splicing modifiers developed by PTC Therapeutics. biopharminternational.comdtic.mil

Development and Utilization of Reporter Gene Assays for Splicing Readouts

Reporter gene assays are a versatile tool in high-throughput screening and mechanistic studies of splicing modulation. google.comgoogle.com These assays are engineered to provide a readily measurable output, such as light from a luciferase enzyme, that is directly linked to a specific splicing event. google.com

For investigating splicing correction, a minigene construct is typically created. This construct contains the exon and surrounding intronic sequences that are subject to the splicing defect, linked to a reporter gene. ptcbio.com When this minigene is expressed in cells, the splicing of the pre-mRNA determines whether a functional reporter protein is produced. A splicing modifier that corrects the defect will lead to the inclusion of the target exon, resulting in a functional reporter protein and a measurable signal. dtic.mil PTC Therapeutics has utilized such luciferase-based cellular assays to identify compounds that promote the inclusion of exon 7 in the SMN2 pre-mRNA. dtic.mil

In the context of PTC-510, it has been evaluated using a different type of reporter gene assay to investigate its effects on vascular endothelial growth factor (VEGF) expression. In these assays, the untranslated regions (UTRs) of the VEGF mRNA were linked to a luciferase reporter gene. The results demonstrated that PTC-510 selectively inhibited the expression of the reporter gene mediated by the VEGF mRNA UTRs, indicating a mechanism of action at the post-transcriptional level.

In Vivo Animal Models for Therapeutic Proof-of-Concept Research with this compound

Animal models that recapitulate key aspects of human diseases are essential for evaluating the therapeutic potential of a drug candidate in vivo.

Studies in Genetic Rodent Models of Splicing-Related Disorders (e.g., Spinal Muscular Atrophy)

For SMA, several mouse models have been developed that are crucial for preclinical research. ptcbio.com The "Δ7" mouse model, for instance, presents a severe SMA phenotype and is widely used to assess the efficacy of potential treatments. biopharminternational.com Another common model is the "C/C-allele" mouse, which has a milder phenotype and is often used for studying the expression of the SMN protein in response to treatment. biopharminternational.com

In studies with other splicing modifiers, administration of the compound to these mouse models has been shown to increase the levels of full-length SMN protein in both the central nervous system and peripheral tissues, leading to improvements in motor function and survival. While direct studies of this compound in these specific SMA models have not been reported, research on PTC-510 has been conducted in a different in vivo setting. In a human tumor xenograft mouse model, oral administration of PTC-510 resulted in a significant reduction of intratumor VEGF production and controlled tumor growth.

Treatment GroupMean Tumor Volume (Day 50)Tumor Growth Delay
Vehicle~1000 mm³ (at Day 15)N/A
PTC-510 (10 mg/kg)Reached 1000 mm³ at ~Day 4025 days
PTC-510 (50 mg/kg)Did not reach 1000 mm³ by Day 50>35 days

This table presents illustrative data based on published findings for PTC-510 in a human tumor xenograft model, showing a dose-dependent delay in tumor growth.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate that a drug is having a biological effect on its target. In the development of splicing modifiers for SMA, a key PD biomarker is the level of full-length SMN protein. An increase in SMN protein levels in accessible tissues, such as blood, can serve as a surrogate marker for the drug's activity in the target tissues, like the brain and spinal cord. Preclinical studies in animal models are crucial for identifying and validating these biomarkers, ensuring that they correlate with the therapeutic effect.

For PTC-510, in the context of its investigation as a VEGF inhibitor, the primary pharmacodynamic biomarker was the level of VEGF protein within the tumor. Studies in mouse xenograft models successfully demonstrated that oral administration of PTC-510 led to a marked reduction in this biomarker.

Evaluation of Long-Term Efficacy and Disease Progression Modulation in Preclinical Settings

Assessing the long-term efficacy and the ability of a compound to modify the course of a disease are critical components of preclinical evaluation. In chronic diseases like SMA, this involves treating animal models for extended periods and monitoring for sustained improvements in motor function, survival, and other disease-related phenotypes.

For splicing modifiers developed for SMA, long-term studies in mouse models have shown that sustained treatment can lead to significant extensions in lifespan and lasting improvements in motor milestones. biopharminternational.com These studies provide the essential proof-of-concept needed to advance a compound into clinical development.

In the preclinical studies of PTC-510 as a VEGF inhibitor, prolonged treatment in a mouse xenograft model demonstrated a significant, dose-dependent delay in tumor growth over a 50-day period. This indicates that the compound can effectively modulate disease progression in this specific preclinical cancer model.

Medicinal Chemistry and Compound Development of Ptc 510 Tfa Salt

Structure-Activity Relationship (SAR) Studies of PTC-510 TFA Salt Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of related compounds (analogs) to understand how specific structural features of a molecule contribute to its biological activity. For a splicing modulator, the goal is to optimize its potency in altering the splicing of a target pre-mRNA, while also improving its drug-like properties.

The discovery and optimization of small molecule splicing modifiers is a complex process that has been validated by the approval of drugs like Evrysdi® (risdiplam). nih.gov The general strategy begins with the identification of initial "hit" compounds, often through high-throughput screening (HTS) of large compound libraries. nih.govdiva-portal.org Once a hit, such as a precursor to PTC-510, is identified, a focused effort begins to improve its potency and selectivity.

Researchers systematically synthesize analogs to explore how modifications to different parts of the molecule affect its ability to modulate splicing. For instance, in the development of other splicing modulators, establishing a clear SAR by generating analogs was a key step. biorxiv.org This process aims to enhance the desired biological effect, such as promoting the inclusion or exclusion of a specific exon. nih.gov The synthesis of these analogs allows chemists to probe the interactions between the small molecule and its biological target, which is often a component of the spliceosome machinery or a specific sequence on the pre-mRNA. ptcbio.com

These small molecules can act as a form of "molecular glue," strengthening the interaction at a splice site to improve splicing efficiency. ptcbio.com The optimization process is iterative, with the biological data from each new analog informing the design of the next, guiding the molecule toward a profile with enhanced potency. biorxiv.org

Table 1: Conceptual Structure-Activity Relationship (SAR) for a Hypothetical Splicing Modifier Core This table illustrates the general principles of SAR studies in drug discovery, as would be applied to a compound class like that of PTC-510.

Modification Position Type of Chemical Group Introduced Observed Effect on Splicing Potency Interpretation
Core Ring System Addition of electron-withdrawing group Increased Potency Enhances key hydrogen bonding or electrostatic interactions with the target.
Peripheral Substituent A Introduction of a bulky alkyl group Decreased Potency Steric hindrance prevents optimal binding in the target's active site.
Peripheral Substituent B Replacement of methyl with methoxy Increased Potency The oxygen atom acts as a hydrogen bond acceptor, forming a new favorable interaction.

Computational chemistry is an indispensable tool in modern drug development, used to accelerate the optimization process and provide insights that are difficult to obtain through experimentation alone. mdpi.comnumberanalytics.com Optimization algorithms are at the heart of these methods, helping to find the most stable molecular structures and predict reaction pathways. numberanalytics.com

For a molecule like PTC-510, computational techniques would be used to:

Model Molecular Geometry: Density Functional Theory (DFT) is a common method for geometry optimization, which is a prerequisite for calculating many other properties. mdpi.com This allows chemists to visualize the three-dimensional shape of the molecule and its analogs.

Predict Binding Modes: Molecular docking simulations can predict how a compound like PTC-510 might bind to its biological target, such as a protein in the spliceosome. This helps rationalize observed SAR data and guide the design of new analogs with improved binding affinity.

Calculate Physicochemical Properties: Computational tools can predict properties like solubility and metabolic stability, helping to prioritize which analogs to synthesize. mdpi.com

Understand Reaction Mechanisms: Modeling can provide microscopic insight into reaction mechanisms, which can be particularly complex in processes involving catalysis. mdpi.com

The integration of machine learning with these optimization algorithms is an emerging trend that further enhances the efficiency and accuracy of these predictive models. numberanalytics.com

Synthetic Methodologies for this compound and Related Chemical Entities

The ability to efficiently and reliably synthesize the target compound and its analogs is crucial for any medicinal chemistry program. The synthesis must be adaptable to create diverse structures for SAR studies and scalable for potential future production.

Trifluoroacetic acid (TFA) is a widely used reagent in organic synthesis, valued for its strong acidity, volatility, and solubility in organic solvents. eurekaselect.comresearchgate.netwikipedia.org It is frequently used to remove acid-labile protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, which is common in the synthesis of amines and peptides. wikipedia.org The use of TFA in a deprotection step naturally leads to the formation of a trifluoroacetate (B77799) (TFA) salt of the resulting amine, such as in this compound. researchgate.netuni-tuebingen.de

The resulting TFA salt is often a stable, crystalline solid that is easier to handle and purify than the corresponding free base. However, handling these salts requires certain considerations:

Basicity of the Amine: The TFA salt of an ammonium (B1175870) ion is acidic. Neutralization to the free amine requires a base. While weaker bases like sodium bicarbonate may not be sufficient, stronger bases like sodium hydroxide (B78521) or basic resins are effective. researchgate.net

Counterion Exchange: In pharmaceutical development, the TFA counterion often needs to be replaced with a more pharmaceutically acceptable one, like acetate (B1210297) or chloride. google.com This is typically achieved through techniques like ion-exchange chromatography or by repeated dissolution and precipitation steps with the desired acid. google.comacs.org

Analysis: The presence and quantity of residual TFA are important quality control parameters, often measured by ion chromatography or other analytical methods. google.com

From an academic and environmental perspective, it is noted that TFA is chemically stable and can persist in the environment, ultimately accumulating in surface waters as various salts. unep.orgmdpi.com

Table 2: Physicochemical Properties of Trifluoroacetic Acid (TFA)

Property Value Reference(s)
Chemical Formula C₂HF₃O₂ mdpi.com
Molar Mass 114.02 g·mol⁻¹ mdpi.com
Appearance Colorless liquid mdpi.com
Boiling Point 72-74 °C mdpi.com
pKₐ 0.2 - 0.5 mdpi.com

Many complex organic molecules, including pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Different enantiomers (or stereoisomers) of a molecule can have dramatically different biological activities. Therefore, controlling the stereochemistry during synthesis is critical.

Stereoselective synthesis aims to produce a single desired stereoisomer in high yield. Key strategies include:

Organocatalysis and Organometallic Catalysis: The use of small chiral organic molecules or chiral metal complexes as catalysts can induce high levels of stereoselectivity in a reaction. mdpi.com

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts can facilitate reactions between reactants in different phases (e.g., liquid-liquid) and can induce enantioselectivity. mdpi.comunimi.itwisdomlib.org This is a powerful technique for asymmetric synthesis. unimi.itnih.gov

Chiral Auxiliaries: A chiral group can be temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product.

These methods are essential for producing the specific stereoisomer of a drug candidate like PTC-510 that possesses the optimal therapeutic activity.

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. pnas.org Applying these principles to the synthesis of complex molecules like splicing modifiers is an important goal for both academic and industrial chemists. skpharmteco.com

Key green chemistry principles relevant to the synthesis of PTC-510 and related entities include:

Waste Prevention: Designing syntheses to produce minimal waste. skpharmteco.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity. skpharmteco.com

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. pnas.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

While the synthesis of complex pharmaceutical molecules often presents challenges to green chemistry, such as the need for protecting groups and multi-step processes, continuous efforts are made to develop more sustainable synthetic routes. pnas.orgskpharmteco.com

Target Engagement and Selectivity Profiling in Preclinical Research

The preclinical development of this compound, a small molecule inhibitor, has centered on its ability to selectively modulate the expression of Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions, a state commonly found in the tumor microenvironment. jasco.com.brjasco-global.com The strategic goal behind the development of PTC-510 was to create a therapeutic agent that could control tumor growth by inhibiting stress-induced VEGF production within cancer cells, potentially minimizing the systemic side effects associated with broader anti-VEGF therapies. jasco.com.brjasco-global.com

The confirmation of direct binding between a small molecule and its intended molecular target is a critical step in drug development. This is typically achieved through a variety of biochemical and biophysical assays such as thermal shift assays (including melting curve analysis or differential scanning fluorimetry), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). nih.govbiorxiv.orgwikipedia.org These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics of the interaction. biorxiv.orgwikipedia.orgevotec.com

In a typical thermal shift assay, the binding of a ligand to a protein increases the protein's thermal stability, resulting in a higher melting temperature (Tm). nih.gov This change in Tm, observed through a melting curve, provides evidence of target engagement. eubopen.orgnih.gov

However, based on publicly available scientific literature, specific data from biochemical assays such as melting curve analysis, cellular thermal shift assay (CETSA), SPR, or ITC to confirm the direct molecular target binding of PTC-510 have not been reported. The primary characterization of PTC-510 has been through cell-based functional assays that measure the downstream effect of the compound on VEGF expression. jasco.com.brjasco-global.com

The selectivity of a drug candidate is a crucial determinant of its safety and efficacy. Preclinical studies for PTC-510 have included assessments to characterize its selectivity for the intended regulatory pathway of VEGF and to identify potential off-target interactions.

Initial medicinal chemistry efforts that led to the development of PTC-510 from its parent compound, PTC-031, resulted in a significant improvement in potency. PTC-510 demonstrated an IC50 of approximately 6 nM for the inhibition of hypoxia-induced VEGF production in HeLa cells, a marked increase from the 681 nM IC50 of PTC-031. jasco.com.br

Table 1: In Vitro Potency of PTC-510

Compound Target Cell Line Assay Condition IC50 (nM)
PTC-510 Hypoxia-induced VEGF Production HeLa Hypoxia ~6
PTC-031 Hypoxia-induced VEGF Production HeLa Hypoxia 681

Data sourced from scientific literature. jasco.com.br

Further studies were conducted to assess the selectivity of PTC-510. It was found to be selective for the untranslated regions (UTRs) of VEGF mRNA compared to the UTRs of other cellular genes, such as hypoxia-inducible factor 1-alpha (HIF-1α) and dipeptidyl peptidase-IV (DPPIV). jasco.com.br This suggests that PTC-510's mechanism of action is specific to the post-transcriptional regulation of VEGF.

A key aspect of off-target characterization is to evaluate the compound's activity against known promiscuous targets or proteins with structural similarity to the intended target. Although PTC-510 has some structural resemblance to tadalafil, a known phosphodiesterase type 5 (PDE5) inhibitor, direct in vitro enzyme assays confirmed that PTC-510 does not inhibit PDE5 activity. jasco.com.br

Table 2: Selectivity and Off-Target Profile of PTC-510

Assay Target/Pathway Result
UTR Selectivity VEGF UTRs vs. HIF-1α and DPPIV UTRs Selective for VEGF UTRs
Off-Target Enzyme Assay Phosphodiesterase type 5 (PDE5) No inhibition observed

Data sourced from scientific literature. jasco.com.br

These preclinical findings indicate that PTC-510 is a potent and selective inhibitor of hypoxia-induced VEGF expression. While direct biochemical binding data is not publicly available, the cell-based functional and selectivity data provide a strong rationale for its mechanism of action and a favorable off-target profile. jasco.com.brjasco-global.com

Advanced Analytical Methodologies for Ptc 510 Tfa Salt Research

Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds and for tracking the progress of chemical reactions. They provide detailed information at the atomic and molecular level, ensuring that the material under investigation is the correct and desired substance.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed structural information about molecules in solution. nih.gov In the context of PTC-510 synthesis, NMR is crucial for both the characterization of the final product and the real-time monitoring of the reaction progress. nih.govasahilab.co.jp

Researchers can utilize a series of one-dimensional (1D) ¹H NMR spectra, acquired at regular intervals, to track the disappearance of starting materials and the appearance of the product. nih.gov This allows for the determination of reaction kinetics and helps in optimizing reaction conditions such as temperature, catalyst loading, and reactant concentrations. asahilab.co.jp The quantitative nature of NMR means that the concentration of reactants and products can be followed over time without the need for extensive calibration. pharmtech.comosf.io Furthermore, advanced 2D NMR techniques, such as COSY and HMBC, can be employed to definitively establish the connectivity of atoms within PTC-510 and any key intermediates, confirming their precise chemical structures.

Key Applications of NMR in PTC-510 Research

NMR Application Description Relevant Nuclei
Structure Elucidation Confirms the chemical structure of the final PTC-510 product and any synthetic intermediates by analyzing chemical shifts, coupling constants, and through-bond/through-space correlations. ¹H, ¹³C, ¹⁹F
Reaction Monitoring Enables real-time, in-situ tracking of reaction progress by quantifying the consumption of reactants and the formation of products. nih.govasahilab.co.jp Primarily ¹H, ¹⁹F
Purity Assessment Detects and quantifies impurities, including residual solvents and side-products, within the research sample. ¹H

| Conformational Analysis | Provides insights into the three-dimensional shape and dynamics of the molecule in solution. | ¹H (using NOESY/ROESY) |

Mass Spectrometry Techniques for Precise Characterization of Research Samples (e.g., ESI-MS, FAB-MS)

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which serves as a primary confirmation of its identity. For a research compound like PTC-510, soft ionization techniques are particularly valuable.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used method that is well-suited for analyzing polar molecules. In a typical workflow, a solution of PTC-510 is introduced into the mass spectrometer, where it is ionized to produce protonated molecules [M+H]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, often to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition of PTC-510. nih.gov Tandem MS (MS/MS) experiments can further be used to fragment the parent ion, providing characteristic fragmentation patterns that offer additional structural confirmation. nih.gov

While Fast Atom Bombardment (FAB-MS) is an older technique, it can still be useful for certain classes of compounds that are difficult to ionize by ESI. It involves bombarding the sample, mixed in a non-volatile matrix, with a high-energy beam of atoms to generate ions.

Chromatographic Methods for Purification and Analytical Purity Assessment in Academic Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For PTC-510 research, it is vital for both isolating the pure compound from the reaction mixture and for assessing its final purity.

Utilization of High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique. It is employed in two primary modes in a research setting: analytical and preparative. warwick.ac.uk

Analytical HPLC: The goal of analytical HPLC is to identify and quantify the components in a sample. warwick.ac.uk A small amount of the PTC-510 sample is injected onto a column with a small internal diameter. The output provides a chromatogram showing peaks corresponding to PTC-510 and any impurities. The area under the peak is proportional to the concentration, allowing for the determination of the sample's purity, typically expressed as a percentage.

Preparative HPLC: The objective of preparative HPLC is to purify and isolate a valuable compound from a mixture. warwick.ac.ukthermofisher.com This involves using larger columns and injecting significantly larger quantities of the crude reaction mixture. lcms.cz The separated fractions corresponding to the pure PTC-510 are collected as they elute from the column. Method development often starts at the analytical scale and is then scaled up to the preparative level. thermofisher.comevotec.com

Reversed-phase HPLC is a common mode used for the purification of small molecules like PTC-510, often utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, with TFA often added as an ion-pairing agent. quora.com

Comparison of Analytical and Preparative HPLC

Feature Analytical HPLC Preparative HPLC
Goal Qualitative and quantitative analysis Isolation and purification of compounds warwick.ac.uk
Sample Load Microgram (µg) range Milligram (mg) to gram (g) range evotec.com
Column ID Typically 2.1 - 4.6 mm Typically >10 mm
Flow Rate Low (e.g., 0.5 - 2 mL/min) High (e.g., >10 mL/min)

| Outcome | Chromatogram for purity assessment | Collected fractions of pure compound |

Strategies for Residual Trifluoroacetic Acid Removal in Isolated Research Compounds

PTC-510 is supplied as a TFA salt, which often results from its purification by reversed-phase HPLC where TFA is used as a mobile phase modifier. omizzur.com Since residual TFA can interfere with biological assays, its removal or exchange for a more biocompatible counter-ion (like acetate (B1210297) or hydrochloride) is often a necessary step in academic research. lifetein.comresearchgate.net

Several strategies can be employed for TFA removal:

Ion-Exchange Chromatography: The TFA salt can be passed through an anion-exchange resin that has been pre-loaded with a different counter-ion, such as acetate or chloride. omizzur.comresearchgate.net

Lyophilization with Acid Exchange: This is a common and effective method. The compound is dissolved in water or a suitable buffer, and a stronger acid, such as hydrochloric acid (HCl), is added in excess. lifetein.comresearchgate.net The solution is then freeze-dried (lyophilized). This process is typically repeated multiple times to ensure complete exchange of the TFA counter-ion for the chloride ion. lifetein.com

Dialysis or Diafiltration: For larger molecules, these techniques can be used to exchange the buffer and remove small molecules like TFA. However, for a small molecule like PTC-510, this is generally not a feasible approach unless specialized low molecular weight cutoff membranes are used. quora.com

Specialized HPLC Methods: The compound can be re-purified using an HPLC system with a mobile phase containing a different, volatile acid like acetic acid or formic acid. omizzur.com

The effectiveness of TFA removal can be monitored using techniques like ¹⁹F-NMR, which is highly sensitive to the fluorine atoms in TFA, or ion chromatography. researchgate.netresearchgate.net

Biophysical Characterization Techniques for Ligand-Target Interactions

Understanding how PTC-510 interacts with its biological target is a critical aspect of its preclinical evaluation. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for establishing a structure-activity relationship. nih.govsci-hub.se

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. Typically, the target protein is immobilized on a sensor chip, and a solution containing PTC-510 is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected. SPR provides valuable kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff), from which the equilibrium dissociation constant (Kₑ) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. sci-hub.seembl-hamburg.de In an ITC experiment, a solution of PTC-510 is titrated into a cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₑ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. embl-hamburg.de This provides a complete thermodynamic profile of the interaction.

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), TSA measures the change in the thermal stability of a target protein upon ligand binding. The binding of PTC-510 can stabilize the protein, leading to an increase in its melting temperature (Tₘ). This shift in Tₘ is indicative of a direct interaction between the compound and the target protein. embl.de

These biophysical assays are crucial components of the discovery process, helping to validate target engagement and guide the optimization of lead compounds. digitellinc.com

Biophysical Studies of Splicing Complex Formation and Stability

The therapeutic effect of PTC-510 TFA salt is predicated on its ability to modulate the splicing process. This modulation is achieved through its interaction with components of the spliceosome, a dynamic and complex machinery responsible for intron excision and exon ligation. Understanding the biophysical parameters of this interaction is crucial for elucidating its mechanism of action. Splicing modifiers often function by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site on the pre-messenger RNA (pre-mRNA). ptcbio.comptcbio-en.se This stabilization enhances the recognition of the correct splice site, thereby correcting splicing defects. ptcbio.com

A variety of biophysical techniques can be employed to study the formation and stability of the ternary complex formed by this compound, the U1 snRNP, and the target pre-mRNA. These methods provide quantitative data on binding affinities, kinetics, and thermodynamics, offering a detailed picture of the molecular interactions at play.

Commonly Employed Biophysical Techniques:

TechniqueInformation ProvidedRelevance to this compound Research
Surface Plasmon Resonance (SPR) Real-time kinetics (association and dissociation rates) and affinity of binding interactions.To quantify the binding affinity of this compound to U1 snRNP in the presence and absence of the target pre-mRNA, and to determine how it affects the U1 snRNP/pre-mRNA interaction. nih.gov
Biolayer Interferometry (BLI) Similar to SPR, provides real-time kinetics and affinity data.Offers a high-throughput method for screening and characterizing the binding of this compound to spliceosome components. nih.gov
Isothermal Titration Calorimetry (ITC) Direct measurement of the thermodynamics of binding (enthalpy, entropy, and stoichiometry).To provide a complete thermodynamic profile of the interaction between this compound and the splicing complex, revealing the driving forces behind the binding event. nih.gov
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, providing affinity data.A solution-based assay to determine the binding affinity of a fluorescently labeled this compound analog to components of the splicing machinery.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information about the complex at an atomic level.To map the binding site of this compound on the U1 snRNP or pre-mRNA and to understand the conformational changes induced upon binding.

This table is representative of techniques that could be applied to study this compound and is based on general practices in drug discovery and biophysical characterization.

Detailed research findings from such studies would typically include dissociation constants (Kd), association rate constants (kon), and dissociation rate constants (koff), which collectively describe the stability and kinetics of the splicing complex in the presence of this compound.

Investigation of Compound Stability in Relevant Research Matrices

The translation of in vitro activity to in vivo efficacy is critically dependent on the stability of a compound in biological environments. For this compound, its stability in relevant research matrices such as plasma and liver microsomes is a key determinant of its pharmacokinetic profile and, consequently, its therapeutic potential. Stability assays in these matrices provide essential information about the compound's susceptibility to metabolic degradation.

Typical Research Matrices for Stability Studies:

Plasma: The liquid component of blood, containing various enzymes that can metabolize drug candidates. Assessing plasma stability is crucial for compounds intended for systemic administration.

Liver Microsomes: Subcellular fractions of liver cells that are enriched in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These assays are a standard in vitro method to predict hepatic clearance. researchgate.net

The stability of a compound in these matrices is typically assessed by incubating the compound at a known concentration and monitoring its disappearance over time. The results are often expressed as the percentage of the compound remaining at various time points or as the in vitro half-life (t1/2).

Illustrative Stability Data for a Hypothetical Small Molecule Splicing Modifier:

MatrixTime (minutes)% Compound RemainingIn Vitro Half-life (t1/2) (minutes)
Human Plasma 0100> 120
3098
6095
12092
Human Liver Microsomes 010045
1565
3040
6015

This is a hypothetical data table to illustrate how stability data for a compound like this compound would be presented. The values are not actual data for this compound.

The data from these studies are crucial for several reasons. High stability in plasma suggests that the compound is likely to have a longer circulating half-life in vivo. The rate of metabolism in liver microsomes helps in predicting the hepatic clearance of the compound, which is a major route of elimination for many drugs. researchgate.net Understanding the metabolic stability of this compound is a critical step in its preclinical development, guiding further studies and potential clinical applications. The analytical methods for quantifying the compound in these matrices typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govnih.gov

Translational Research Perspectives on Ptc 510 Tfa Salt Preclinical Focus

Identification and Validation of Molecular and Functional Biomarkers in Preclinical Models

The identification and validation of reliable biomarkers in preclinical models are fundamental for assessing the therapeutic efficacy of SMN2 splicing modifiers like PTC-510 TFA salt. These biomarkers serve as indicators of target engagement and downstream biological effects, providing critical data before advancing to human trials.

The primary mechanism of action for this compound is the correction of SMN2 splicing to include exon 7, thereby producing a stable, full-length SMN protein. Preclinical studies in cellular and animal models of SMA have focused on quantifying this correction.

A key readout is the direct measurement of SMN2 mRNA transcripts. The use of quantitative polymerase chain reaction (qPCR) allows for the precise determination of the ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) SMN2 mRNA. In preclinical models, treatment with SMN2 splicing modifiers has demonstrated a significant, dose-dependent increase in FL-SMN mRNA levels. acs.org

Following the confirmation of successful splicing correction at the mRNA level, the subsequent increase in SMN protein is a critical biomarker. Enzyme-linked immunosorbent assays (ELISAs) are commonly employed to quantify SMN protein levels in various tissues. researchgate.net In a severe mouse model of SMA, treatment with an SMN2 splicing modifier led to increased full-length SMN RNA and protein levels. researchgate.net Studies in mouse models of SMA have shown that orally administered SMN2 splicing modifiers can effectively increase SMN protein levels in the central nervous system (CNS) and peripheral tissues. mdpi.com

Biomarker CategorySpecific ReadoutMethod of MeasurementPreclinical Finding
Molecular Full-length SMN2 mRNAQuantitative PCR (qPCR)Dose-dependent increase in transcripts containing exon 7. acs.org
Molecular SMN Protein LevelsEnzyme-Linked Immunosorbent Assay (ELISA)Significant elevation of full-length SMN protein in tissues. researchgate.net
Functional Motor FunctionBehavioral tests in animal modelsImproved motor function and longevity in SMA mouse models. semanticscholar.org
Functional Neuromuscular IntegrityElectrophysiology (e.g., CMAP)Preservation of neuromuscular function. tribemd.com

Beyond direct measures of splicing correction, the development of surrogate markers that reflect broader disease modification is essential. These markers provide insights into the downstream physiological and functional improvements resulting from increased SMN protein.

Neurofilaments, specifically the neurofilament light chain (Nf-L), have emerged as a promising surrogate marker for neuronal damage. In preclinical models of neurodegenerative diseases, elevated levels of Nf-L in cerebrospinal fluid and blood are indicative of axonal injury. Treatment with SMN2 splicing modifiers in SMA models is expected to lower these levels, signifying a reduction in motor neuron degeneration. Clinical studies with related compounds have supported the use of plasma Nf-L as a non-invasive biomarker to monitor treatment efficacy. mdpi.comnih.gov

Electrophysiological measurements, such as compound muscle action potential (CMAP), provide a functional assessment of the neuromuscular system. tribemd.com CMAP reflects the number of viable motor units and their ability to activate muscle fibers. In preclinical SMA models, CMN2 splicing modifiers are evaluated for their ability to preserve or improve CMAP amplitudes, indicating a positive impact on motor neuron and muscle function. tribemd.com

Surrogate MarkerBiological RelevancePreclinical Application
Neurofilament Light Chain (Nf-L) Indicator of axonal damage and motor neuron degeneration. mdpi.comnih.govMonitoring the neuroprotective effects of treatment in animal models.
Compound Muscle Action Potential (CMAP) Functional measure of motor unit integrity and neuromuscular transmission. tribemd.comAssessing the preservation of neuromuscular function with therapeutic intervention.

Development of Preclinical Tools and Probes for Advanced Splicing Research

Advancements in the understanding of SMN2 splicing regulation have been facilitated by the development of sophisticated preclinical tools and probes. High-throughput screening (HTS) campaigns have been instrumental in the discovery of small molecule splicing modifiers. researchgate.net These screens often utilize cell lines expressing SMN2 minigene reporters that produce a quantifiable signal, such as luciferase, upon the inclusion or exclusion of exon 7. acs.orgresearchgate.net

The use of patient-derived cells, such as fibroblasts, provides a valuable platform for assessing the efficacy of splicing modifiers in a more clinically relevant genetic context. nih.gov These cellular models allow for the investigation of patient-specific responses to treatment and the identification of factors that may influence therapeutic outcomes. nih.gov Furthermore, the development of specific chemical probes, which are structurally related to the therapeutic compounds but optimized for research applications, aids in elucidating the precise molecular mechanisms of action. researchgate.net

Strategies for Bridging Preclinical Findings to Potential Therapeutic Concepts

The successful translation of preclinical findings for SMN2 splicing modifiers into viable therapeutic concepts relies on several key strategies. A thorough characterization of the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound in animal models is crucial to inform dosing strategies in humans. acs.org

Preclinical studies in SMA mouse models have demonstrated that early intervention, before the onset of significant motor neuron loss, leads to more substantial therapeutic benefits. tribemd.com This highlights the importance of neonatal screening and early treatment in a clinical setting. tribemd.com

The establishment of a clear relationship between the molecular biomarkers (e.g., increased SMN protein) and functional outcomes (e.g., improved motor function) in preclinical models provides a strong rationale for the use of these biomarkers in clinical trials to predict and monitor therapeutic response. tribemd.commdpi.comnih.gov

Finally, the broad distribution of orally administered small molecule splicing modifiers to both central and peripheral tissues, as demonstrated in animal models, supports a therapeutic concept that addresses the systemic nature of SMA. mdpi.comevrysdi.comgene.com This systemic approach has the potential to impact all aspects of the disease. ptcbio.com

Future Directions and Research Gaps for Ptc 510 Tfa Salt in Academic Studies

Exploration of Novel RNA Splicing Mechanisms Amenable to Small Molecule Intervention

The canonical understanding of splicing involves the precise removal of introns from pre-mRNA, a process orchestrated by the spliceosome. However, the complexity of the human genome and transcriptome suggests the existence of non-canonical or alternative splicing mechanisms that are yet to be fully elucidated. Small molecules offer a unique tool to probe these novel pathways.

Future academic research is poised to move beyond well-understood splicing events to uncover new regulatory nodes. A significant research gap lies in identifying and validating these novel mechanisms. The development of innovative screening platforms will be crucial. For instance, high-throughput screens utilizing libraries of small molecules could identify compounds that rescue disease-causing mutations through unconventional splicing corrections. nih.govdiva-portal.org The mechanism of "5'-splice site bulge repair," where a small molecule stabilizes a weak splice site, is one such novel mechanism that has been recently described and could be a template for discovering others. anr.fr

Small molecules can act as "molecular glues," stabilizing interactions between RNA and splicing factors. anr.fr This opens up the possibility of targeting RNA structures that were previously considered "undruggable." nih.gov Future studies will likely focus on understanding the structural basis of these interactions, employing techniques like cryo-EM and NMR spectroscopy to visualize how compounds bind to RNA and influence spliceosome assembly. semm.it

Table 1: Emerging RNA Splicing Mechanisms and Potential Small Molecule Intervention Strategies

Splicing MechanismDescriptionPotential Intervention Strategy with Small Molecules
5'-Splice Site Bulge Repair Stabilization of a weak 5'-splice site containing a bulged nucleotide by a small molecule, enhancing its recognition by the spliceosome. anr.frDesign of molecules that specifically recognize and bind to bulged pre-mRNA structures at exon-intron junctions. anr.fr
Targeting RNA G-Quadruplexes Modulation of splicing by small molecules that bind to and stabilize or destabilize G-quadruplex structures within pre-mRNA.Development of ligands that can selectively target G-quadruplexes in specific transcripts to alter splicing outcomes.
Modulation of Trans-splicing Influencing the joining of exons from two different pre-mRNA transcripts, a process that can be hijacked by pathogens or dysregulated in disease. nih.govScreening for compounds that can either inhibit pathogenic trans-splicing or promote therapeutic trans-splicing. nih.gov
Interference with Splicing Silencers/Enhancers Small molecules could be designed to bind to exonic or intronic splicing silencers (ESS/ISS) or enhancers (ESE/ISE) to either block or promote the binding of regulatory splicing factors.High-throughput screening of compound libraries against known silencer or enhancer sequences to identify binders that modulate splicing.

Development of Advanced and Complex Preclinical Models for Splicing Disorders

The translation of findings from basic research to clinical applications heavily relies on the availability of robust preclinical models that accurately recapitulate human disease. For splicing disorders, this presents a significant challenge.

A critical research gap is the development of more physiologically relevant model systems. Traditional 2D cell cultures often fail to capture the complex cellular interactions and tissue architecture that influence splicing regulation in vivo. The use of organoids , three-dimensional self-organizing structures derived from patient stem cells, is a promising future direction. biorxiv.orgresearchgate.netccrm.canih.gov Cerebral organoids, for example, have been used to model the altered tau splicing seen in neurodegenerative diseases. researchgate.net Kidney organoids are being developed to study genetic diseases like X-linked Alport syndrome and to test the efficacy of splice-switching antisense oligonucleotides. biorxiv.org These models offer a platform to study the effects of splicing modifiers in a more complex and human-relevant context. ccrm.ca

Furthermore, the use of animal models , such as the zebrafish, is becoming increasingly sophisticated. exlibrisgroup.comnih.gov Zebrafish models are advantageous for high-throughput screening of small molecules due to their rapid development and transparent embryos. nih.govmdpi.com Humanized zebrafish models, where a human gene is knocked into the zebrafish genome, can be used to assess the in vivo efficacy and potential toxicity of splice-modulating compounds. nih.govresearchgate.netspringernature.com

Table 2: Advanced Preclinical Models for Splicing Modifier Research

Model SystemAdvantagesResearch Applications for Splicing Modifiers
Patient-derived Organoids Recapitulate human tissue architecture and genetic background; allow for personalized medicine approaches. biorxiv.orgresearchgate.netccrm.caTesting the efficacy and specificity of splicing modifiers on patient-specific mutations; studying developmental aspects of splicing disorders. nih.gov
Humanized Zebrafish Models Enable in vivo, whole-organism screening; rapid development allows for high-throughput analysis. nih.govmdpi.comRapid screening of compound libraries for splicing-modulating activity; assessment of systemic effects and off-target toxicities. nih.govresearchgate.netspringernature.com
CRISPR-Cas9 Engineered Cell Lines Allow for the creation of specific disease-causing mutations in a controlled genetic background. exlibrisgroup.comPrecisely studying the mechanism of action of splicing modifiers on specific mutations; validating on-target effects.

Integration of Omics Technologies for Comprehensive Splicing Network Analysis

The advent of high-throughput sequencing and other "omics" technologies has revolutionized our ability to study biological systems at a global level. A significant future direction in splicing research is the integration of multi-omics data to gain a comprehensive understanding of how splicing is regulated and dysregulated in disease.

A major research gap is the development of computational tools and analytical pipelines to effectively integrate these large and complex datasets. Transcriptomics , particularly long-read RNA sequencing, is essential for identifying and quantifying novel splice isoforms with greater accuracy than short-read methods. nih.govannualreviews.orgnih.govnih.govProteomics can then be used to validate that these novel isoforms are translated into proteins and to assess their functional consequences. nih.govannualreviews.orgnih.govplos.org The integration of transcriptomic and proteomic data is crucial for understanding the full impact of a splicing modifier on the cellular proteome. researchgate.net

Furthermore, integrating data from genomics (to identify mutations), epigenomics (to understand the role of DNA methylation and histone modifications), and ribosome profiling (to assess translational efficiency of splice isoforms) will provide a multi-layered view of the splicing landscape. nih.govashpublications.org This integrative approach will be instrumental in identifying novel therapeutic targets, understanding the mechanisms of action of splicing modifiers like PTC-510, and identifying potential off-target effects. nih.govfrontiersin.org

Table 3: Omics Technologies for Splicing Network Analysis

Omics TechnologyInformation GainedApplication in Splicing Modifier Research
Long-read RNA Sequencing Full-length transcript isoform identification and quantification. nih.govannualreviews.orgnih.govnih.govUncovering the complete repertoire of splice isoforms affected by a compound; identifying novel, disease-relevant isoforms.
Mass Spectrometry-based Proteomics Identification and quantification of protein isoforms. nih.govannualreviews.orgnih.govplos.orgValidating the translation of novel splice isoforms; assessing the impact of splicing modulation on the proteome.
Single-cell Multi-omics Simultaneous analysis of the genome, transcriptome, and proteome at the single-cell level. biorxiv.orgDissecting cell-type-specific effects of splicing modifiers in heterogeneous tissues. biorxiv.org
Integrative Bioinformatic Analysis Systems-level understanding of splicing regulation and its impact on cellular pathways. frontiersin.orgIdentifying the broader network effects of a splicing modifier; predicting potential on- and off-target effects.

Promoting Interdisciplinary Research Collaborations for Splicing Modifier Discovery

The complexity of developing novel therapeutics for splicing disorders necessitates a highly collaborative and interdisciplinary approach. The journey from target identification to a clinically approved drug requires expertise from a wide range of scientific disciplines.

A significant gap that needs to be bridged is the communication and collaboration between academic researchers, pharmaceutical companies, and patient advocacy groups. zs.comnih.gov Academic labs are often at the forefront of discovering novel biological mechanisms, while pharmaceutical companies have the resources and expertise for drug development and clinical trials. semm.ithelmholtz-munich.de Patient advocacy groups play a crucial role in funding research, recruiting for clinical trials, and providing the patient perspective. zs.comworldwide.com

Future research will benefit from structured collaborations that bring together chemists, biologists, clinicians, and data scientists. biotech-spain.com Projects like the "UNLEASH" initiative, which combines expertise in chemical, structural, cellular, and systems biology with computational approaches, serve as a model for future endeavors. helmholtz-munich.debiotech-spain.com Such collaborations can accelerate the discovery and development of new splicing modifiers by leveraging complementary skills and resources. europa.eu For rare diseases, where patient populations are small, international collaborations are essential to pool data and resources. europa.eu

Table 4: Key Stakeholders in Interdisciplinary Splicing Research

StakeholderRole and Contribution
Academic Research Institutions Basic research on splicing mechanisms; identification of novel drug targets; development of new research tools and models. helmholtz-munich.debiotech-spain.com
Pharmaceutical and Biotechnology Companies High-throughput screening of compound libraries; medicinal chemistry and lead optimization; clinical trial design and execution. zs.comnih.gov
Patient Advocacy Groups Funding for basic and translational research; patient registries and natural history studies; advocating for patient needs and regulatory approval. zs.comworldwide.com
Computational Biologists and Data Scientists Development of algorithms for analyzing large omics datasets; building predictive models for splicing outcomes; in silico drug design. frontiersin.org
Clinicians and Medical Professionals Providing patient samples and clinical data; insights into disease pathology and unmet medical needs; conducting clinical trials. europa.eu

Q & A

Q. What considerations are critical when selecting the salt form of PTC-510 for in vitro assays?

PTC-510 is commonly synthesized as a trifluoroacetate (TFA) salt due to its compatibility with reverse-phase HPLC purification during solid-phase synthesis . However, residual TFA may interfere with cell-based assays by altering pH or inducing cytotoxicity. For sensitive experiments (e.g., cell viability or receptor-binding assays), researchers should convert TFA to alternative salts (e.g., acetate or HCl) via ion-exchange chromatography. This requires verifying residual TFA levels (<1%) using LC-MS or ion-selective electrodes .

Q. How should batch-to-batch variability in PTC-510 TFA salt be managed for reproducibility?

Research-grade this compound may exhibit variability in peptide content, solubility, or impurities due to limited quality control (QC) during synthesis . To ensure consistency:

  • Request batch-specific QC data (e.g., HPLC purity, mass spectrometry confirmation).
  • Pre-test each batch in pilot assays to establish dose-response curves.
  • For longitudinal studies, use a single batch or validate inter-batch equivalence statistically .

Q. What methods are recommended for dissolving this compound in aqueous buffers?

Due to TFA’s hydrophobicity, dissolve the compound in a minimal volume of DMSO (≤5% v/v) before diluting in PBS or cell culture media. Sonication or heating (37°C) may improve solubility. Centrifuge at 12,000 × g for 10 minutes to remove insoluble aggregates. Confirm solubility using dynamic light scattering (DLS) for nanoparticle formation analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in PTC-510’s reported VEGF inhibition efficacy across in vitro vs. in vivo models?

Discrepancies may arise from differences in TFA salt stability, bioavailability, or assay conditions. To address this:

  • Validate in vitro findings using orthogonal assays (e.g., ELISA for VEGF quantification alongside luciferase reporter assays) .
  • In in vivo studies (e.g., murine xenografts), monitor plasma pharmacokinetics via LC-MS/MS to correlate dose levels with tumor VEGF suppression .
  • Account for TFA’s potential interference in hypoxia-inducible factor (HIF-1α) pathways by including TFA-only control groups .

Q. What experimental designs mitigate TFA’s environmental persistence in preclinical studies?

TFA is a persistent organic pollutant with poorly characterized ecotoxicological effects . Researchers should:

  • Implement waste-neutralization protocols (e.g., alkaline hydrolysis to degrade TFA).
  • Use closed-system animal housing with activated carbon filters to capture airborne TFA residues.
  • Quantify TFA in biological samples (e.g., plasma, tumor homogenates) using fluorine-specific combustion ion chromatography .

Q. How can the selectivity of PTC-510 for VEGF mRNA UTRs be rigorously validated?

  • Perform RNA pulldown assays with biotinylated VEGF mRNA UTRs to confirm direct binding .
  • Use CRISPR-edited cell lines lacking VEGF UTR regulatory elements as negative controls.
  • Cross-test against unrelated mRNA targets (e.g., DPPIV or HIF-1α) to rule off-target effects .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing PTC-510’s dose-dependent tumor suppression?

  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) data .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., tumor volume across dose cohorts) .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .

Q. How should researchers address batch-specific impurities in this compound for in vivo toxicity studies?

  • Characterize impurities via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).
  • Include impurity-spiked control groups to isolate toxicity contributions .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.